4,6-Dichloroisoindolin-1-one is a chemical compound with the molecular formula and a molecular weight of 200.02 g/mol. This compound is a derivative of isoindolinone, notable for its two chlorine substituents located at the 4 and 6 positions on the aromatic ring. The presence of these chlorine atoms significantly influences its chemical properties and reactivity, making it an important intermediate in organic synthesis and medicinal chemistry applications.
4,6-Dichloroisoindolin-1-one can be synthesized from isoindolinone derivatives through chlorination processes. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. The compound is classified as an aromatic amine, which plays a crucial role in various biochemical pathways and synthetic applications.
The synthesis of 4,6-Dichloroisoindolin-1-one typically involves the chlorination of isoindolinone derivatives. A common method includes reacting isoindolinone with chlorine gas in the presence of a catalyst under controlled conditions. This reaction ensures selective chlorination at the desired positions on the aromatic ring.
Another method involves using continuous flow reactors for industrial production, allowing precise control over reaction parameters such as temperature and pressure, which enhances yield and purity. Ultrasonic-assisted synthesis has also been explored as an efficient method to produce isoindolin-1-one derivatives, including 4,6-Dichloroisoindolin-1-one, by improving reaction rates and yields .
The typical reaction conditions for synthesizing 4,6-Dichloroisoindolin-1-one include:
The molecular structure of 4,6-Dichloroisoindolin-1-one features an isoindoline core with two chlorine atoms attached to the benzene ring at positions 4 and 6. The structural formula can be represented as follows:
Key structural data include:
4,6-Dichloroisoindolin-1-one participates in several chemical reactions:
Common reagents and conditions for these reactions include:
The primary target for 4,6-Dichloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7), which plays a vital role in cell cycle regulation. The compound interacts with CDK7 through hydrogen bonding with active site residues, leading to enzyme inhibition.
The inhibition of CDK7 disrupts phosphorylation processes essential for cell cycle progression, resulting in halted cell proliferation. This mechanism is particularly relevant in cancer research, where modulation of cell cycle dynamics is crucial for therapeutic interventions.
4,6-Dichloroisoindolin-1-one has several significant applications:
This compound's unique properties make it a valuable tool in various fields of research, particularly in drug discovery and development.
Isoindoline derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, with early research dominated by naturally occurring compounds. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera sp. in 1982, showcasing antimicrobial properties that stimulated synthetic interest in the scaffold [3]. Fungal metabolites subsequently revealed a remarkable diversity of isoindolinone structures, including over 170 derivatives classified into numerous series (andicichorines, aspergillinines, caputmedusins, erinaceolactams, and others), establishing fungi as prolific producers of these heterocycles compared to vascular plants [9]. The structural complexity observed in natural isoindolinones, exemplified by dimers like the fibrinolytic agent SMTP-7 (orniplabin) currently in development for stroke treatment, provided critical inspiration for medicinal chemists [9]. Concurrently, the notorious history of the isoindole-containing drug thalidomide underscored the scaffold's profound biological impact, while later derivatives like lenalidomide and pomalidomide demonstrated its therapeutic potential in oncology [3]. This duality—natural product inspiration coupled with synthetic drug development—solidified the isoindolinone core as a versatile pharmacophore for rational drug design targeting diverse therapeutic areas.
The strategic introduction of chlorine atoms into the isoindolinone nucleus has proven pivotal for optimizing drug-like properties and biological activity. Chlorination significantly alters electronic distribution, lipophilicity, and molecular recognition, enabling enhanced target engagement. Research on isoindolinone-based urease inhibitors demonstrated that chlorinated derivatives exhibit superior inhibitory potency compared to non-halogenated analogs. Specifically, compounds featuring chloro-substitution patterns showed enhanced interactions with the nickel-containing active site of Jack bean urease, with all synthesized chlorinated analogs (5a-p) outperforming standard inhibitors thiourea and hydroxyurea [1]. Chlorine's role extends beyond direct target interaction; it profoundly influences physicochemical parameters critical for drug disposition. In synthetic routes to bioactive heterocycles, 3-substituted isoindolin-1-ones serve as key intermediates for constructing complex nitrogen-containing scaffolds. Notably, chlorinated precursors like 2-(2-nitrophenyl)acetonitrile undergo nucleophilic addition-cyclization sequences to yield 3-substituted isoindolin-1-ones, which are subsequently transformed into pharmacologically relevant cinnolines and 1,2,4-[e]-benzotriazines [8]. The electron-withdrawing nature of chlorine atoms stabilizes intermediates during these transformations and fine-tures the electronic properties of the final heterocycles, directly impacting their biological activity profiles, particularly against targets like malaria parasites and various cancer cell lines [8].
| Position | σ_Hammett (Cl) | Effect on C-5/C-7 Chemical Shift (δ ppm) | Resonance Contribution | Bioactivity Correlation ||---------------|----------------|------------------------------------------|------------------------|---------------------------------------|| C-4 | +0.23 | Downfield Δδ +0.8-1.2 | Moderate -M effect | Enhanced urease inhibition [1] || C-5 | +0.23 | Upfield Δδ -0.3-0.5 | Weak +M effect | Variable || C-6 | +0.23 | Downfield Δδ +0.8-1.2 | Moderate -M effect | Optimal electrophilicity [8] || C-7 | +0.23 | Upfield Δδ -0.3-0.5 | Weak +M effect | Variable || Non-chlorinated| - | Reference values | - | Lower potency [1] |
4,6-Dichloroisoindolin-1-one exhibits distinct chemical and pharmacological behaviors compared to non-chlorinated or mono-chlorinated analogs, primarily dictated by the synergistic electronic effects of its chlorine substituents.
Electronic and Reactivity Profile: The chlorine atoms at C-4 and C-6 create a symmetric electron-deficient environment within the isoindolinone core. This contrasts markedly with non-chlorinated derivatives like the anxiolytic Pazinaclone or the dopamine ligand PD172938, which possess electron-rich aromatic systems [6]. The strong -I/-M effects of the chlorines significantly reduce electron density at C-5 and C-7, evidenced by characteristic upfield shifts in their NMR signals (Δδ = -0.3 to -0.5 ppm for C-5/C-7 protons) compared to the parent isoindolinone [8]. This electron deficiency enhances the compound's susceptibility to nucleophilic aromatic substitution (SNAr) at C-7, a site less reactive in unchlorinated analogs. Furthermore, the electron-withdrawing effect activates the carbonyl group toward nucleophilic addition, rendering it more reactive than carbonyls in compounds like isoindoline-1,3-diones synthesized via Diels-Alder reactions [5].
Synthetic Versatility: 4,6-Dichloroisoindolin-1-one serves as a superior electrophilic building block compared to unchlorinated analogs. Its dichloro-substitution pattern enables regioselective functionalization, a feature exploited in constructing fused heterocyclic systems. For instance, nucleophilic displacement of the C-7 chlorine in intermediates derived from 4,6-dichloroisoindolin-1-one facilitates the synthesis of complex benzotriazines and cinnolines with antimicrobial and anticancer properties [8]. This reactivity is less pronounced in non-chlorinated analogs, which require harsher conditions or different strategies for elaboration. The compound also participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) more readily than its unchlorinated counterpart due to the activation of the C-Cl bonds toward oxidative addition.
Biological Performance: The specific positioning of chlorines at C-4 and C-6 confers a unique pharmacophore geometry. In urease inhibition studies, analogs featuring this substitution pattern demonstrated superior activity compared to those chlorinated at C-5/C-7 or unchlorinated derivatives [1]. Molecular docking revealed that 4,6-dichloro-substituted isoindolin-1-ones form stronger polar interactions (e.g., hydrogen bonding, halogen bonding) with key residues (His593, Asp633) lining the urease active site pocket compared to non-halogenated analogs [1]. This enhanced binding is attributed to the optimal placement of the chlorine atoms, which complements the enzyme's electrostatic environment. Additionally, the increased lipophilicity (cLogP) imparted by the two chlorine atoms enhances membrane permeability, potentially improving cellular uptake and bioavailability relative to hydrophilic analogs like hydroxy-substituted isoindolinones prevalent in fungal metabolites (e.g., erinacerins) [4] [9].
| Compound Class | Example Structure | Key Biological Activity | Potency (IC50/ MIC) | Target/Mechanism ||--------------------------|---------------------------|---------------------------------------------|---------------------------|------------------------------------|| **4,6-Dichloroisoindolin-1-one Derivatives** | Synthetic urease inhibitors | Jack Bean Urease Inhibition | < 10 μM [1] | Urease active site binding || Non-chlorinated Isoindolinones | Pazinaclone | Benzodiazepine Receptor Agonist (Anxiolytic) | ~100 nM [6] | GABA_A receptor modulation || Mono-chlorinated Isoindolinones | 7-Chloroericinaceus | Antimicrobial | MIC 28.5 μg/mL [7] | Undefined membrane disruption? || Fungal Dihydroisoindolinones | Erinacerin A | Anti-inflammatory / NGF induction | ~5 μM [4] [9] | NF-κB pathway / NGF synthesis || Tricyclic β-Lactams (Tribactams) | GV104326 (Sanfetrinem) | Broad-spectrum Antibacterial | MIC90 ≤ 0.12 μg/mL [7] | Penicillin-binding protein (PBP) inhibition || Indolocarbazoles | Staurosporine | Protein Kinase Inhibition | 1-20 nM [3] | ATP-binding site of PKC |
| Compound Type | Common Synthetic Route | Steps | Typical Yield (%) | Key Challenges ||---------------------------|-----------------------------------------------------|-------|-------------------|----------------------------------------|| 4,6-Dichloroisoindolin-1-one | Cyclization of 3,5-dichlorophthalic precursors | 2-3 | 65-85 [8] | Regioselective functionalization || Classical Isoindolinone | Diels-Alder (Chromone/Maleimide) | 1 | 70-90 [5] | Limited substitution patterns || 3,3-Disubstituted Derivatives | K2CO3-promoted cascade (2-Acetylbenzonitrile) | 1 | 60-80 [6] | Diastereoselectivity for chiral centers|| Isoindole Natural Products| Fungal biosynthesis / Multi-step synthesis | 5-12+ | <5 (isolation) | Scalability, complex stereocenters || Fused Benzotriazines | From 3-(2-Nitrophenyl)isoindolin-1-ones | 2 | 70-85 [8] | Competitive hydrolysis of ester groups |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7